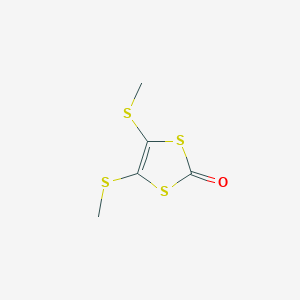

4,5-Bis(methylthio)-1,3-dithiol-2-one

Description

Synthesis from Carbon Disulfide via Dithiolate Intermediates

A foundational method for the synthesis of the 1,3-dithiol-2-thione backbone involves the reduction of carbon disulfide (CS₂) with an alkali metal, such as sodium. wikipedia.org This reaction yields sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit). wikipedia.org The reaction can be summarized as follows:

4 Na + 4 CS₂ → Na₂C₃S₅ + Na₂CS₃ wikipedia.org

For purification and improved handling, the resulting dianion, C₃S₅²⁻, is often converted into a more stable zincate complex, such as bis(tetraethylammonium) bis(1,3-dithiole-2-thione-4,5-dithiolato)zincate(II). wikipedia.org This complex serves as a versatile precursor for subsequent alkylation reactions.

Alkylation of Dithiolate Salts

The introduction of the methylthio groups at the 4 and 5 positions of the 1,3-dithiole ring is achieved through the S-alkylation of the dithiolate salt. wikipedia.org Using a suitable methylating agent, such as methyl iodide, the dithiolate anions are converted to the corresponding thioether functionalities. This step leads to the formation of 4,5-bis(methylthio)-1,3-dithiole-2-thione.

Table 1: Alkylation of Dithiolate Precursors

| Precursor | Alkylating Agent | Product |

|---|---|---|

| Sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit) | Methyl Iodide (CH₃I) | 4,5-Bis(methylthio)-1,3-dithiole-2-thione |

| [Zn(dmit)₂]²⁻ complex | Methyl Iodide (CH₃I) | 4,5-Bis(methylthio)-1,3-dithiole-2-thione |

Conversion of the Thione to the Carbonyl Group

The final step in the synthesis of the target compound is the conversion of the thione group (C=S) at the 2-position of the dithiole ring to a carbonyl group (C=O). This transformation is effectively carried out using mercury(II) acetate (B1210297) in a solvent mixture such as acetic acid and chloroform. abdn.ac.uk This oxidative desulfurization reaction yields the desired 4,5-Bis(methylthio)-1,3-dithiol-2-one. abdn.ac.uk

A similar desulfurization of a related thione, 4,5-dibenzoyl-1,3-dithiole-2-thione, to its corresponding 2-one derivative has also been reported using mercury(II) acetate.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-bis(methylsulfanyl)-1,3-dithiol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS4/c1-7-3-4(8-2)10-5(6)9-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNVEXYJVODARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(SC(=O)S1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357542 | |

| Record name | 4,5-Bis(methylthio)-1,3-dithiol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61485-46-9 | |

| Record name | 4,5-Bis(methylthio)-1,3-dithiol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Functionalization Strategies of the 4,5 Bis Methylthio 1,3 Dithiol 2 One Core

Phosphite-Mediated Coupling Reactions for Tetrathiafulvalene Synthesis

A primary strategy for the derivatization of this compound is its use in phosphite-mediated coupling reactions to form tetrathiafulvalenes. In these reactions, a trialkyl phosphite (B83602), such as triethyl phosphite, is used to facilitate the coupling of two 1,3-dithiol-2-one (B14740766) or -thione units.

This can involve a self-coupling reaction to produce symmetrical TTF derivatives or a cross-coupling reaction with a different 1,3-dithiol-2-one or -thione to generate unsymmetrical TTFs. For instance, the cross-coupling of 4,5-bis(methylthio)-1,3-dithiol-2-thione with other 1,3-dithiol-2-one derivatives in the presence of trimethylphosphite has been reported to yield novel tetrathiafulvalenes.

Table 2: Examples of Phosphite-Mediated Coupling Reactions

| Reactant 1 | Reactant 2 | Coupling Agent | Product Type |

|---|---|---|---|

| This compound | This compound | Triethyl phosphite | Symmetrical Tetrathiafulvalene |

| 4,5-Bis(methylthio)-1,3-dithiol-2-thione | 1,3-dithiol-2-one derivative | Trimethylphosphite | Unsymmetrical Tetrathiafulvalene |

These coupling reactions are crucial for the construction of a wide array of tetrathiafulvalene-based materials with tailored electronic properties.

Advanced Structural Characterization and Spectroscopic Elucidation of 4,5 Bis Methylthio 1,3 Dithiol 2 One and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4,5-bis(methylthio)-1,3-dithiol-2-one in solution. Standard ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the six equivalent protons of the two methylthio groups (-SCH₃). The chemical shift of this singlet would provide information about the electronic environment of the methyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal distinct signals for the different carbon atoms in the molecule: one for the methyl carbons, one for the sp² carbons of the dithiole ring attached to the methylthio groups, and one for the carbonyl carbon. The chemical shift of the carbonyl carbon is particularly diagnostic and appears at a characteristically downfield position.

Isotopic Labeling: Isotopic labeling, using isotopes such as ¹³C, ²H (deuterium), or ³³S, can provide more detailed structural and mechanistic information. wikipedia.org For instance, selective ¹³C labeling of the methyl groups or the dithiole ring carbons would allow for precise assignment of the ¹³C NMR signals and could be used in reaction mechanism studies to trace the fate of these atoms. nih.gov While not extensively reported for this specific molecule, isotopic labeling is a powerful technique in the broader field of sulfur-containing heterocyles. wikipedia.orgnih.gov

Conformational Analysis: The 1,3-dithiole ring is largely planar, but the orientation of the exocyclic methylthio groups can lead to different conformations. acs.org Dynamic NMR studies, performed at varying temperatures, can be employed to study the rotational barriers around the C-S bonds of the methylthio groups. acs.org Nuclear Overhauser Effect (NOE) experiments could also provide through-space correlation information, helping to determine the preferred conformation of the methylthio groups relative to the dithiole ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.5 | Singlet | -SCH₃ |

| ¹³C | ~15-25 | Quartet | -SCH₃ |

| ¹³C | ~120-140 | Singlet | C=C |

| ¹³C | ~190-200 | Singlet | C=O |

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Intermolecular Interactions in this compound Crystals

Molecular Geometry: The crystal structure would provide precise measurements of the C=C double bond within the five-membered ring, as well as the C-S and C=O bond lengths. These parameters offer insight into the degree of electron delocalization within the dithiole ring. The orientation of the methylthio groups relative to the ring would also be unambiguously determined.

Table 2: Expected Crystallographic Parameters and Intermolecular Interactions

| Parameter | Expected Value/Type | Significance |

| Crystal System | - | Describes the symmetry of the unit cell. |

| Space Group | - | Defines the symmetry elements within the crystal. |

| C=C Bond Length | ~1.34-1.36 Å | Indicates double bond character. |

| C-S Bond Lengths | ~1.70-1.78 Å | Reflects single and partial double bond character. |

| C=O Bond Length | ~1.19-1.21 Å | Typical for a carbonyl group. |

| Intermolecular S···S Contacts | ~3.3-3.7 Å | Evidence of significant sulfur-sulfur interactions. oregonstate.edu |

| Intermolecular S···O Contacts | ~3.0-3.5 Å | Indicates potential sulfur-oxygen interactions. |

Vibrational Spectroscopy (FT-IR, Raman) for Probing Specific Functional Group Vibrations and Bonding Environments

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration, typically found in the range of 1650-1750 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the sulfur atoms in the ring. Other characteristic bands would include C-S stretching vibrations, C-H stretching and bending vibrations of the methyl groups, and skeletal vibrations of the dithiole ring.

Raman Spectroscopy: Raman spectroscopy is often complementary to FT-IR. The C=S stretching vibration of the thione tautomer, if present, would give a strong Raman signal. The S-S stretching vibrations, if any were present in related radical species, and C-S stretching vibrations are also typically observable in the Raman spectrum.

A combined analysis of both FT-IR and Raman spectra, often supported by theoretical calculations (e.g., Density Functional Theory, DFT), allows for a detailed and reliable assignment of the observed vibrational modes. oregonstate.edu

Table 3: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=O Stretch | 1650 - 1750 | FT-IR (strong) |

| C=C Stretch | 1500 - 1600 | Raman (strong), FT-IR (variable) |

| C-H Stretch (methyl) | 2850 - 3000 | FT-IR, Raman |

| C-H Bend (methyl) | 1350 - 1470 | FT-IR, Raman |

| C-S Stretch | 600 - 800 | FT-IR, Raman |

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the molecular weight of this compound, confirming its elemental composition. researchgate.net Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, offer valuable structural information by revealing the molecule's fragmentation pathways. nih.gov

Fragmentation Pattern: Under electron impact (EI) or other ionization methods, the molecular ion of this compound would be expected to undergo characteristic fragmentation. nih.gov Likely fragmentation pathways include the loss of a methyl radical (•CH₃) from a methylthio group, the loss of a thiomethyl radical (•SCH₃), and the cleavage of the dithiole ring. The fragmentation pattern can be complex but provides a fingerprint for the molecule's structure. wikipedia.org The analysis of these fragmentation patterns helps in the structural confirmation of the compound and can be used to distinguish it from isomers. nih.gov

Table 4: Expected Mass Spectrometry Data

| Ion | m/z (calculated) | Description |

| [M]⁺• | 210.9301 | Molecular ion |

| [M - CH₃]⁺ | 195.9038 | Loss of a methyl radical |

| [M - SCH₃]⁺ | 163.9295 | Loss of a thiomethyl radical |

| [M - CO]⁺• | 182.9352 | Loss of carbon monoxide |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Derived from this compound

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to study species with unpaired electrons, such as radicals. While this compound is a diamagnetic molecule, its radical anion or cation can be generated through electrochemical or chemical reduction or oxidation. nih.govbuyersguidechem.com

Radical Anion Studies: The electrochemical reduction of dithiole-2-one derivatives can lead to the formation of stable radical anions. nih.gov The EPR spectrum of such a radical anion would provide information about the distribution of the unpaired electron density within the molecule. The g-value and hyperfine coupling constants to magnetic nuclei (such as ¹H, ¹³C, or ³³S) would reveal the extent of delocalization of the unpaired electron over the dithiole ring and the exocyclic sulfur atoms. acs.orgwisc.edu The g-values for sulfur-centered radicals are typically greater than the free-electron value of ~2.0023. acs.org

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on a material's surface. For this compound, XPS would be particularly useful for analyzing the different sulfur environments.

Chemical State of Sulfur: The molecule contains sulfur atoms in two different chemical environments: the dithiole ring sulfurs and the methylthio group sulfurs. These different environments would result in slightly different binding energies for the S 2p core level electrons. acs.org The S 2p spectrum could potentially be deconvoluted into separate peaks for each type of sulfur atom, with binding energies typically in the range of 162-164 eV for organic sulfur compounds. acs.orgoregonstate.edu The C 1s spectrum would show components for the methyl carbons, the dithiole ring carbons, and the carbonyl carbon. The O 1s spectrum would show a single peak for the carbonyl oxygen.

Auger Electron Spectroscopy (AES): Auger Electron Spectroscopy is another surface analysis technique that can provide elemental and sometimes chemical state information, often with higher spatial resolution than XPS. nih.govbuyersguidechem.com AES involves the analysis of Auger electrons emitted from a surface after excitation by an electron beam. The kinetic energies of the Auger electrons are characteristic of the elements present. buyersguidechem.com AES could be used to map the elemental distribution on a surface coated with this compound.

Table 5: Expected XPS Binding Energies

| Core Level | Expected Binding Energy (eV) | Chemical Group |

| S 2p₃/₂ | ~163-164 | Dithiole Ring & -SCH₃ |

| C 1s | ~285 | -SCH₃ |

| C 1s | ~286-287 | C=C |

| C 1s | ~288-289 | C=O |

| O 1s | ~531-532 | C=O |

Theoretical and Computational Chemistry Studies on 4,5 Bis Methylthio 1,3 Dithiol 2 One

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Frontier Orbital Analysis (HOMO-LUMO)

A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting the molecule's electrophilic or electron-accepting character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. For 4,5-Bis(methylthio)-1,3-dithiol-2-one, which is a precursor for tetrathiafulvalene (B1198394) derivatives used in molecular conductors, a relatively small HOMO-LUMO gap would be expected, facilitating electron transfer processes. A hypothetical frontier orbital analysis would likely show the HOMO with significant electron density on the sulfur atoms of the dithiole ring, while the LUMO might be distributed over the C=C and C=O bonds.

Table 1: Illustrative Frontier Orbital Data from Quantum Chemical Calculations

| Parameter | Description | Hypothetical Value (eV) | Implication for this compound |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 | Indicates electron-donating capability, likely from sulfur lone pairs. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 | Indicates electron-accepting capability, likely into π* orbitals. |

| HOMO-LUMO Gap | ELUMO - EHOMO | 4.5 | Suggests moderate reactivity and potential for electronic applications. |

Note: The values in this table are illustrative and represent typical ranges for similar sulfur-containing heterocycles. Specific calculations for this compound would be required for precise data.

Density Functional Theory (DFT) Applications for Molecular Geometry, Vibrational Frequencies, and Reaction Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of applications.

For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure (molecular geometry). This involves optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. Such a study would likely reveal a nearly planar 1,3-dithiol-2-one (B14740766) ring, with the methylthio groups potentially adopting various rotational conformations.

Furthermore, DFT can predict the vibrational frequencies of the molecule, which correspond to the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as C=O stretching, C-S stretching, or CH3 rocking. Comparing these theoretical spectra with experimental data is a powerful way to confirm the molecule's structure and assign spectral bands.

Computational Modeling of Redox Potentials and Electron Transfer Mechanisms for this compound

Given that derivatives of this compound are used in materials with interesting electronic properties, understanding its redox behavior is crucial. Computational modeling can predict the redox potentials of a molecule, which quantify its tendency to be oxidized or reduced.

These calculations typically involve optimizing the geometry of the molecule in its neutral, oxidized (cation radical), and reduced (anion radical) states. The energy differences between these states, combined with considerations for the solvent environment (often modeled using a polarizable continuum model), allow for the estimation of the first oxidation and reduction potentials. For this compound, these calculations would predict the voltage at which it loses or gains an electron, which is fundamental to its application in electronic devices.

Studying the electron transfer mechanisms involves analyzing how the molecular structure and electronic distribution change upon oxidation or reduction. Computational methods can map the changes in electron density and identify which parts of the molecule are most involved in the redox process. This information is key to understanding how charge is transported through materials based on this molecular unit.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions in Solution and Solid State

While quantum chemical methods are excellent for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model a system of molecules (the solute and solvent, or a crystal lattice) by applying classical mechanics.

For this compound in solution, MD simulations could reveal its conformational dynamics. This would involve observing how the methylthio groups rotate and how the dithiole ring might flex over time. These simulations also provide a detailed picture of the intermolecular interactions between the solute and solvent molecules, which can influence its solubility and reactivity.

In the solid state, MD simulations can be used to study the packing of molecules in a crystal and to understand the nature and strength of intermolecular forces, such as van der Waals interactions or potential S---S contacts, which are common in sulfur-rich compounds. These interactions govern the material's bulk properties, including its thermal stability and, in the case of conductive materials, the pathways for electron transport between molecules.

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental results to validate both the computational model and the experimental structure determination.

For this compound, DFT and time-dependent DFT (TD-DFT) can be used to predict a range of spectra:

NMR Spectra: Chemical shifts (1H and 13C) can be calculated and compared to experimental NMR data to confirm the molecular structure.

Vibrational Spectra (IR/Raman): As mentioned in section 4.2, calculated vibrational frequencies can be used to assign bands in experimental IR and Raman spectra.

UV-Vis Spectra: TD-DFT can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This provides insight into the electronic excitations and the color of the compound. For example, a study on a derivative, 9-(4,5-Bis-(metylthio)-1,3-dithiol-2-ylidene)anthracen-10(9H)-one, utilized TD-DFT to study its electronic spectrum. nih.gov

A strong correlation between predicted and experimental spectra provides high confidence in the accuracy of the computed molecular structure and electronic properties.

Table 2: Comparison of Experimental vs. Computationally Predicted Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Parameter | Typical Experimental Value | Corresponding Computational Prediction |

|---|---|---|---|

| 13C NMR | C=O chemical shift (ppm) | 180-190 | DFT calculation of isotropic shielding constants |

| IR Spectroscopy | C=O stretch (cm-1) | 1650-1700 | DFT calculation of vibrational frequencies |

| UV-Vis Spectroscopy | π → π* transition (nm) | 250-350 | TD-DFT calculation of electronic excitation energies |

Note: This table illustrates the types of comparisons that are made. Actual data would require specific experimental and computational studies on this compound.

Advanced Computational Approaches for Designing Novel Derivatives of this compound

Computational chemistry is not only for analyzing existing molecules but also for designing new ones with desired properties. This in silico design process can significantly accelerate the discovery of new materials.

Starting with the core structure of this compound, computational methods can be used to explore how its properties would change upon chemical modification. For example, one could systematically replace the methylthio groups with other substituents (e.g., electron-donating or electron-withdrawing groups) and calculate the effect on the HOMO-LUMO gap, redox potentials, and other electronic properties. This allows for the screening of a large number of potential derivatives to identify promising candidates for specific applications, such as improved organic conductors or materials for optoelectronic devices.

This rational design approach saves significant time and resources compared to synthesizing and testing each derivative experimentally. By predicting the properties of novel derivatives, computational chemistry can guide synthetic efforts toward the most promising molecules, fostering innovation in materials science.

Reactivity, Reaction Mechanisms, and Chemical Transformations of 4,5 Bis Methylthio 1,3 Dithiol 2 One

Redox Chemistry and Electrochemistry of the 1,3-Dithiol-2-one (B14740766) Core and its Methylthio Substituents

The redox behavior of 4,5-bis(methylthio)-1,3-dithiol-2-one is fundamental to its role as a precursor for electroactive materials like tetrathiafulvalene (B1198394) (TTF). The 1,3-dithiole core is redox-active and can undergo oxidation to form radical cations and dications. This property is central to the electron-donating capability of the resulting TTF derivatives.

Cyclic voltammetry (CV) is a key technique used to study these properties. The oxidation of the 1,3-dithiole ring system typically shows two reversible or quasi-reversible one-electron oxidation steps. These correspond to the formation of a stable radical cation and a subsequent dication. The methylthio (-SCH₃) substituents play a significant role in modulating these redox potentials. As electron-donating groups, they increase the electron density of the dithiole ring, making it easier to oxidize. Consequently, the oxidation potentials of this compound and its derivatives are generally lower than those of their unsubstituted counterparts.

The electrochemical properties of TTF derivatives, which are directly formed from this precursor, provide insight into the redox nature of the core structure. For instance, TTF-based polymers and complexes exhibit characteristic oxidation waves. researchgate.netacs.org The first oxidation potential is a critical parameter as it relates to the energy of the Highest Occupied Molecular Orbital (HOMO) and indicates the strength of the molecule as an electron donor.

Below is a table summarizing typical electrochemical data for related TTF derivatives, illustrating the impact of substituents on redox potentials.

Table 1: Electrochemical Data for Selected TTF Derivatives

| Compound | First Oxidation Potential (E₁¹/₂) (V vs. Ag/AgCl) | Second Oxidation Potential (E₂¹/₂) (V vs. Ag/AgCl) | Solvent/Electrolyte |

|---|---|---|---|

| TTF-Polymer | 0.45 | 0.80 | CH₂Cl₂ / Bu₄NClO₄ |

Data is illustrative of the redox behavior of the core system and is sourced from studies on derivatives. researchgate.netacs.org

Mechanistic Investigations of Electron Transfer Reactions Involving this compound

Electron transfer reactions involving this compound are central to the formation of charge-transfer complexes and conductive materials. The mechanism typically involves the oxidation of the dithiole ring to a radical cation. This process is often the first step in creating materials with interesting electronic properties.

When a TTF derivative, formed from the dithiol-2-one precursor, acts as an electron donor, it transfers an electron to an acceptor molecule. This results in a [TTF]•⁺ radical cation. The stability of this radical cation is a key feature, arising from the delocalization of the unpaired electron over the entire sulfur-rich π-system.

Mechanistic studies have shown that the electron transfer can be initiated chemically, electrochemically, or photochemically. In the context of forming radical-cationic covalent organic frameworks (COFs), for example, electron-rich TTF units can be oxidized by electrophilic reagents like sulfur radicals. acs.org This process leads to the formation of stable radical cations within the material's structure, which are crucial for its electrocatalytic activity. acs.org The reversible nature of these electron transfers is fundamental to applications such as molecular switches and sensors. researchgate.net

Nucleophilic and Electrophilic Reactions at the Carbonyl and Dithiole Ring Positions

The this compound molecule possesses several sites susceptible to both nucleophilic and electrophilic attack.

Nucleophilic Reactions: The primary site for nucleophilic attack is the electrophilic carbonyl carbon. Strong nucleophiles can lead to the opening of the 1,3-dithiole-2-one ring. For instance, reaction with sodium methanolate cleaves the ring to form a 1,2-dithiolate salt. researchgate.net This reaction is a critical step in the synthesis of metal-dithiolene complexes, where the resulting dithiolate acts as a ligand. researchgate.net This ring-opening has been found to be a reversible process. nih.govrsc.org

Electrophilic Reactions: While the dithiole ring is electron-rich, making it more susceptible to oxidation than electrophilic substitution, reactions with electrophiles can occur at the sulfur atoms. More commonly, the ring's C=C double bond can be functionalized prior to the formation of the dithiole ring, or the reactivity can be altered by deprotonation. Analogous to 1,3-dithianes, which can be deprotonated at the C2 position to form a nucleophilic carbanion, similar reactivity can be envisioned for the dithiole system under strong basic conditions, allowing for reaction with various electrophiles. youtube.com However, direct electrophilic substitution on the dithiole ring's carbon atoms is less common due to the deactivating effect of the sulfur atoms on classical aromatic substitution pathways. libretexts.org

Reactions Leading to the Formation of Tetrathiafulvalene (TTF) Derivatives from this compound Precursors

One of the most significant applications of this compound is its use as a precursor for the synthesis of 4,4',5,5'-tetrakis(methylthio)tetrathiafulvalene (TTM-TTF) and its unsymmetrical analogues. The standard method for this transformation is a reductive coupling reaction, often mediated by trivalent phosphorus compounds like triethyl phosphite (B83602), P(OEt)₃. rsc.org

In this reaction, two molecules of the 1,3-dithiol-2-one precursor undergo a coupling reaction at the C2 position to form the central C=C double bond of the TTF core. The reaction is believed to proceed through the formation of a carbene intermediate or a related species after the initial attack of the phosphite on the carbonyl oxygen (or the thione sulfur in the case of a 1,3-dithiole-2-thione (B1293655) precursor). This is followed by desulfurization and dimerization.

The reaction can be used to synthesize symmetrical TTFs (by self-coupling of one type of precursor) or unsymmetrical TTFs (by cross-coupling of two different precursors). researchgate.net

Table 2: Synthesis of TTF Derivatives from 1,3-Dithiol-2-one Precursors

| Precursor(s) | Coupling Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | P(OEt)₃ | Toluene, reflux | 4,4',5,5'-Tetrakis(methylthio)tetrathiafulvalene (TTM-TTF) | Good |

Cycloaddition Reactions, Polymerization, and Oligomerization Pathways

While the most common reaction pathway leads to TTF derivatives, the 1,3-dithiole core can, in principle, participate in cycloaddition reactions. The related 1,2-dithiole-3-thiones are known to undergo 1,3-dipolar cycloadditions with alkynes and alkenes to form larger heterocyclic systems. nih.gov For instance, they can react with activated alkynes to yield 1,3-dithioles. nih.gov Although less documented for 1,3-dithiol-2-ones, the potential for such reactivity exists, particularly under thermal or photochemical conditions. These reactions are a powerful method for constructing five-membered rings. wikipedia.orgmdpi.comorganic-chemistry.org

The ability to form TTF derivatives allows for the creation of polymers and oligomers where the TTF unit is a part of the main chain or a side chain. rsc.orgalfa-chemistry.com These materials are of great interest for applications in organic electronics. Polymerization can be achieved through condensation polymerization, coupling a difunctionalized TTF derivative (synthesized from precursors like this compound) with a suitable comonomer. researchgate.net For example, a dihydroxy-functionalized TTF can be reacted with a diacyl chloride to form a polyester (B1180765) with TTF units in the backbone. researchgate.net

Degradation Pathways and Stability Studies of this compound

The stability of this compound is a crucial factor for its storage and use in synthesis. Generally, 1,3-dithiole derivatives are stable under neutral and mildly acidic conditions. organic-chemistry.org However, they are susceptible to degradation under strongly basic, oxidative, or sometimes harsh reducing conditions.

Base-Induced Degradation: As mentioned in section 5.3, strong bases like sodium methanolate can induce nucleophilic attack at the carbonyl carbon, leading to the cleavage and opening of the dithiole ring. researchgate.netnih.govrsc.org This is a controlled reaction used for synthetic purposes but represents a degradation pathway under unwanted basic conditions.

Oxidative/Reductive Degradation: Strong oxidizing agents can potentially oxidize the sulfur atoms to sulfoxides or sulfones, or lead to cleavage of the ring. Deprotection of related 1,3-dithiolane (B1216140) protecting groups, which regenerates a carbonyl compound, is often achieved using oxidative reagents or reagents containing mercury(II) salts, highlighting a potential degradation route for the dithiole ring under such conditions. nih.gov

Thermal and Photochemical Stability: The stability of the dithiole ring to heat and light can vary. While thermal coupling reactions to form TTFs are common, excessive heat can lead to undesired side reactions or decomposition. Photochemical reactions are also possible; for example, irradiation of the related 4,5-bis(methylthio)-3H-1,2-dithiole-3-thione leads to an unexpected dimerization and rearrangement product. nih.gov

Table 3: Stability Profile of 1,3-Dithiole Ring System

| Condition | Stability/Reactivity |

|---|---|

| Neutral Aqueous | Generally Stable |

| Acidic (mild) | Generally Stable organic-chemistry.org |

| Basic (strong) | Susceptible to ring-opening researchgate.netnih.gov |

| Oxidizing Agents (e.g., Hg²⁺, DDQ) | Susceptible to ring cleavage/deprotection nih.gov |

| Reducing Agents (e.g., LiAlH₄) | Stable organic-chemistry.org |

| Heat | Stable to moderate temperatures, used in coupling reactions |

Advanced Applications of 4,5 Bis Methylthio 1,3 Dithiol 2 One in Functional Materials Science and Organic Electronics

Precursors for Organic Superconductors and Charge-Transfer Complexes

The most prominent application of 4,5-bis(methylthio)-1,3-dithiol-2-one is as a precursor to the electron-donor molecule bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF) and its derivatives. These molecules are central to the field of organic superconductors and conducting charge-transfer (CT) complexes.

Synthesis and Characterization of Donor-Acceptor Systems Incorporating this compound Units

The synthesis of BEDT-TTF and its analogues from this compound or its corresponding thione (4,5-bis(methylthio)-1,3-dithiole-2-thione) is a well-established route in materials chemistry. The core transformation involves the coupling of two 1,3-dithiole units to form the tetrathiafulvalene (B1198394) (TTF) backbone. A common method to achieve this is through a phosphite-mediated coupling reaction, where a trialkyl phosphite (B83602), such as triethyl phosphite, is used to desulfurize and couple the precursor molecules. mdpi.com The reaction typically involves heating the 1,3-dithiol-2-one (B14740766) or -thione in the presence of the phosphite. rsc.org

The resulting BEDT-TTF donor molecules are characterized by their ability to be oxidized to stable radical cations. This property is fundamental to the formation of donor-acceptor (D-A) systems, also known as charge-transfer complexes. In these systems, the electron-rich BEDT-TTF molecule (the donor) transfers a fraction of its electron density to an electron-accepting molecule. The extent of this charge transfer dictates the electronic properties of the resulting material.

The characterization of these donor-acceptor systems involves a suite of analytical techniques. Cyclic voltammetry is crucial for determining the redox potentials of the donor and acceptor molecules, providing insight into the energetics of charge transfer. Spectroscopic methods, such as UV-Vis-NIR and infrared spectroscopy, are used to identify the characteristic charge-transfer bands, which are indicative of the electronic transitions between the donor and acceptor. Single-crystal X-ray diffraction is indispensable for elucidating the precise arrangement of the donor and acceptor molecules in the solid state. rsc.org

| Precursor Compound | Coupling Method | Resulting Donor Molecule | Key Characterization Techniques |

| This compound | Phosphite-mediated coupling | Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) | Cyclic Voltammetry, UV-Vis-NIR Spectroscopy, X-ray Diffraction |

| 4,5-Bis(methylthio)-1,3-dithiole-2-thione | Phosphite-mediated coupling | Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) | Cyclic Voltammetry, UV-Vis-NIR Spectroscopy, X-ray Diffraction |

Crystal Engineering and Supramolecular Assembly of Conductive Salts and Co-crystals

The solid-state packing of the donor and acceptor molecules is paramount in determining the electrical conductivity of the resulting charge-transfer salt or co-crystal. Crystal engineering principles are employed to control the supramolecular assembly of these molecules into ordered, crystalline lattices. The goal is often to create segregated stacks of donor and acceptor molecules, which provide pathways for charge transport through the material. rsc.org

In the case of BEDT-TTF salts, the donor molecules typically form two-dimensional sheets, separated by layers of counter-anions. The arrangement of the BEDT-TTF molecules within these layers, including the intermolecular distances and orbital overlap, dictates the conductivity. Short intermolecular S---S contacts are particularly important for facilitating charge transport. researchgate.net The nature of the anion also plays a crucial role in the crystal packing and, consequently, the electronic properties of the salt. rsc.org

The formation of these crystalline materials can be achieved through various methods, including electrochemical crystallization, where a current is passed through a solution containing the donor molecule and a supporting electrolyte with the desired counter-anion. Slow evaporation of a solution containing both the donor and acceptor can also lead to the formation of high-quality single crystals.

Structure-Property Relationships in Derived Organic Conductors

The relationship between the crystal structure and the electronic properties of BEDT-TTF-based conductors is a rich and extensively studied area. The arrangement of the donor molecules in the crystal lattice directly influences the electronic band structure and the dimensionality of the electrical conductivity.

For instance, the β-phase of (BEDT-TTF)₂I₃ exhibits a two-dimensional network of BEDT-TTF molecules, leading to metallic behavior and superconductivity at low temperatures. In contrast, other packing motifs, such as the α-phase, can lead to semiconducting behavior. The degree of charge transfer between the donor and acceptor also plays a critical role. Partial charge transfer is often a prerequisite for metallic conductivity, as it allows for the presence of mobile charge carriers on the donor stacks.

The electrical conductivity of these materials is highly anisotropic, reflecting the directional nature of the intermolecular interactions within the crystal. Measurements of conductivity as a function of temperature are used to characterize the electronic behavior, distinguishing between metallic, semiconducting, and superconducting states. Magnetic susceptibility measurements provide further insights into the electronic ground state of these materials.

| Material | Crystal Packing Motif | Conductivity | Key Structural Feature |

| β-(BEDT-TTF)₂I₃ | Segregated stacks of BEDT-TTF | Metallic, Superconducting | 2D network of donor molecules |

| α-(BEDT-TTF)₂I₃ | Segregated stacks of BEDT-TTF | Semiconducting | Different packing arrangement of donor molecules |

| (BEDT-TTF)₂[Au₂(i-mnt)₂] | Mixed stacks | Semiconducting | Alternating donor and acceptor molecules ulisboa.pt |

Application in Organic Semiconductors and Field-Effect Transistors (OFETs)

While the primary application of this compound has been in the realm of organic conductors, its structural motifs are also highly relevant to the design of organic semiconductors for use in organic field-effect transistors (OFETs). The sulfur-rich core and the potential for extending its conjugation make it an attractive starting point for synthesizing high-performance semiconductor materials.

Quinoidal small molecule semiconductors, which feature a quinone-like structure, have shown significant promise for ambipolar OFETs. The incorporation of methylthio side chains into quinoidal benzo[1,2-b:4,5-b′]dithiophene derivatives has been shown to be an effective strategy for modulating their electronic properties and molecular packing, leading to high charge carrier mobilities. researchgate.net These structures can be envisioned as being accessible from precursors like this compound through appropriate synthetic transformations that build the larger fused ring system.

The synthesis of such quinoidal semiconductors often involves multi-step reaction sequences. For example, the core dithiophene unit can be functionalized and then coupled with electron-withdrawing groups to induce the quinoidal character. ntu.edu.tw The methylthio groups, originating from the starting material, can enhance intermolecular interactions and influence the frontier molecular orbital energy levels (HOMO and LUMO), which are critical for charge injection and transport in OFETs. researchgate.net

The performance of OFETs based on these materials is characterized by their charge carrier mobility and on/off ratio. Solution-processable quinoidal semiconductors derived from dithienothiophene have demonstrated high electron mobilities. longdom.org The molecular packing in the solid state, which is influenced by the side chains, is a key determinant of device performance.

| Semiconductor Type | Key Structural Feature | OFET Performance Metric | Potential Synthetic Precursor |

| Quinoidal dithiophene | Methylthio side chains | High ambipolar mobility | This compound |

| Quinoidal bithiophene | Thioalkyl substituents | High electron mobility | This compound |

Role in Photonic Materials and Optoelectronic Devices (e.g., OLEDs, Solar Cells)

The structural elements of this compound are also found in more complex molecules designed for photonic and optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Thiophene-based conjugated materials are widely used in these devices due to their excellent electronic and optical properties.

In the context of OSCs, donor-acceptor dyes incorporating dithienothiophene (DTT) units, which can be conceptually derived from 1,3-dithiole precursors, have been shown to be effective sensitizers in dye-sensitized solar cells (DSSCs). nih.govuow.edu.au These dyes exhibit strong absorption in the visible spectrum and facilitate efficient charge separation at the donor-acceptor interface. The synthesis of such complex dyes involves the construction of a conjugated system that connects an electron-donating moiety to an electron-accepting group through a π-bridge, a role that DTT units can fulfill. nih.gov

For OLEDs, thienothiophene-based materials have been employed as emitters. beilstein-journals.org The rigid and planar structure of the thienothiophene core can lead to high fluorescence quantum yields. By incorporating donor and acceptor groups into a thienothiophene framework, the emission color can be tuned across the visible spectrum. While direct synthesis from this compound is not always the most common route, the fundamental building blocks are closely related.

The development of these materials relies on synthetic strategies that allow for the precise control of the molecular architecture to optimize properties such as light absorption, emission, and charge transport.

| Device Type | Material Class | Function | Relevant Structural Unit |

| Organic Solar Cell (OSC) | Dithienothiophene-based dyes | Light absorption, Charge separation | Dithienothiophene |

| Organic Light-Emitting Diode (OLED) | Thienothiophene-based emitters | Light emission | Thienothiophene |

Integration into Chemo/Biosensors and Molecular Recognition Systems (Excluding Clinical/Biological Data)

The 1,3-dithiole-2-thione (B1293655)/one-4,5-dithiolate (dmit) ligand system, which can be derived from this compound, is a versatile platform for the construction of metal complexes that can function as chemosensors. These metal-dithiolene complexes often exhibit unique redox and optical properties that can be modulated by the binding of specific analytes. wikipedia.org

The synthesis of these sensor molecules typically involves the deprotection of the sulfur atoms on the dithiolate ligand, followed by coordination to a metal center. The resulting metal-dithiolene complex can then be designed to have a specific binding site for a target analyte. The binding event can trigger a change in the electronic structure of the complex, leading to a detectable signal, such as a change in color (colorimetric sensing) or fluorescence.

For example, platinum-dithiolene complexes have been developed as colorimetric chemosensors for the detection of metal ions. The interaction of the target metal ion with the dithiolene complex perturbs its electronic absorption spectrum, resulting in a visible color change. The selectivity of the sensor can be tuned by modifying the ancillary ligands on the metal center.

The principle of molecular recognition is central to the design of these chemosensors. The specific geometry and electronic properties of the metal-dithiolene complex allow it to selectively bind to a target molecule through non-covalent interactions. This selective binding is the basis for the sensor's ability to detect a specific analyte in the presence of other species.

| Sensor Type | Sensing Mechanism | Target Analyte | Key Molecular Component |

| Colorimetric chemosensor | Change in electronic absorption | Metal ions | Metal-dithiolene complex |

| Molecular recognition system | Selective non-covalent binding | Various analytes | Functionalized dithiolene ligand |

Advanced Analytical Methodologies for Monitoring and Characterizing 4,5 Bis Methylthio 1,3 Dithiol 2 One in Research Settings

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Purity and Component Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the analysis of 4,5-Bis(methylthio)-1,3-dithiol-2-one. These chromatographic techniques are fundamental in determining the purity of the compound after synthesis and in analyzing the components of reaction mixtures.

In a typical research setting, HPLC is used to separate this compound from unreacted starting materials, byproducts, and any degradation products. The choice of the stationary phase, mobile phase, and detector is crucial for achieving optimal separation. For instance, a reverse-phase C18 column is often effective, with a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and water. A UV detector is commonly used for detection, as the dithiol-2-one moiety exhibits strong UV absorbance.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for volatile and thermally stable compounds. While this compound has a relatively high boiling point, it can be analyzed by GC-MS, often after derivatization to increase its volatility. The mass spectrum provides a molecular fingerprint, allowing for unambiguous identification and quantification. The fragmentation pattern observed in the mass spectrum offers valuable structural information. For instance, the presence of specific fragment ions can confirm the presence of the methylthio and dithiol-2-one groups.

The purity of commercially available this compound is often stated as ≥98%, a value typically determined by GC. chemscene.comlookchem.com

Table 1: Representative Chromatographic Data for Purity Analysis

| Technique | Parameter | Value | Reference |

| GC | Purity | >98.0% | laboratoriumdiscounter.nl |

| HPLC | Purity | ≥98% | chemscene.com |

Electrochemical Techniques (Cyclic Voltammetry, Chronoamperometry) for Redox Potential Determination and Reaction Monitoring

Electrochemical techniques such as Cyclic Voltammetry (CV) and Chronoamperometry are vital for probing the redox behavior of this compound and its derivatives. This is particularly important as this compound is a precursor to electroactive materials and organic conductors.

Cyclic voltammetry is employed to determine the oxidation and reduction potentials of the molecule. By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is obtained which reveals the electrochemical processes occurring at the electrode surface. These measurements provide fundamental information about the electronic properties of the molecule and its ability to participate in electron transfer reactions.

Chronoamperometry, on the other hand, involves stepping the potential to a value where an electrochemical reaction occurs and monitoring the current as a function of time. This technique can be used to study the kinetics of electron transfer and to monitor the progress of electrochemical reactions in real-time. For example, it can be used to follow the electropolymerization of monomers derived from this compound.

In Situ Spectroscopic Techniques (e.g., UV-Vis, IR, Raman) for Real-Time Reaction Pathway Elucidation

In situ spectroscopic techniques are powerful for elucidating reaction pathways in real-time, providing a continuous stream of data as a reaction progresses.

UV-Vis Spectroscopy: This technique monitors changes in the electronic absorption spectrum. The formation and consumption of intermediates and products can often be tracked by the appearance and disappearance of characteristic absorption bands.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules. The formation of new functional groups or changes in the bonding environment during a reaction can be observed through shifts in the IR spectrum. For instance, the characteristic C=O stretching frequency of the dithiol-2-one ring can be monitored.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to IR. It is particularly sensitive to non-polar bonds and can be used in aqueous solutions, which is often a limitation for IR.

These techniques, when coupled with a reaction vessel, allow for the continuous monitoring of reactant and product concentrations, providing valuable kinetic and mechanistic insights.

Microscopy Techniques (AFM, TEM, SEM) for Morphological and Nanostructural Characterization of Derived Materials

Once this compound is used to synthesize new materials, such as polymers or self-assembled monolayers, microscopy techniques are essential for characterizing their morphology and nanostructure.

Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical images of a surface with atomic or near-atomic resolution. It is used to visualize the surface morphology of thin films and to measure features such as roughness and domain size.

Transmission Electron Microscopy (TEM): TEM is used to image the internal structure of materials. It can reveal information about the crystallinity, grain size, and presence of defects in polymeric materials derived from this compound.

Advanced X-ray Scattering Techniques (SAXS, WAXS) for Structural Insights into Polymerized or Assembled Systems

Advanced X-ray scattering techniques provide detailed information about the structure of materials over a range of length scales.

Small-Angle X-ray Scattering (SAXS): SAXS is used to investigate structures on the nanometer to micrometer scale. It can provide information about the size, shape, and arrangement of nanoparticles, polymers in solution, and the morphology of phase-separated block copolymers.

Wide-Angle X-ray Scattering (WAXS): WAXS probes structures at the atomic and molecular level. It is used to determine the crystallinity of polymers, identify crystal structures, and measure the orientation of polymer chains.

Together, SAXS and WAXS offer a comprehensive picture of the hierarchical structure of materials derived from this compound, from the arrangement of individual molecules to the larger-scale morphology.

Emerging Research Directions and Future Outlook for 4,5 Bis Methylthio 1,3 Dithiol 2 One Chemistry

Exploration of Novel Synthetic Routes and Sustainable Chemistry for Compound Production

The traditional synthesis of 4,5-Bis(methylthio)-1,3-dithiol-2-one and its derivatives often involves multi-step processes that may utilize hazardous reagents and solvents. d-nb.infoorgsyn.org The future of its production hinges on the development of more efficient, safer, and environmentally benign synthetic methodologies, aligning with the principles of green chemistry. mdpi.com

Current research is focused on several key areas:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Greener Solvents: Replacing conventional volatile organic compounds with more sustainable alternatives such as water, supercritical fluids, or bio-based solvents. greenchemistry.school Research into solvent-free reaction conditions is also a promising avenue. mdpi.com

Catalytic Efficiency: Developing novel catalysts that can promote reactions with higher selectivity and efficiency under milder conditions. This includes exploring biocatalysis, which utilizes enzymes to perform chemical transformations with high specificity, reducing the need for protecting groups and harsh reagents. rsc.org

Renewable Feedstocks: Investigating the possibility of deriving starting materials from renewable biomass sources rather than petrochemicals, which would significantly reduce the carbon footprint of the production process. mdpi.com

These approaches aim to create a more sustainable life cycle for this compound, from its synthesis to its application in advanced materials.

Table 1: Comparison of Synthetic Approaches

| Approach | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Solvents | Often uses hazardous organic solvents. | Employs safer, renewable, or minimal solvents. mdpi.com |

| Reagents | May involve stoichiometric, toxic reagents. | Utilizes catalytic and recyclable reagents. |

| Waste | Can generate significant chemical waste. | Designed for high atom economy and minimal waste. |

| Energy | May require high temperatures and pressures. | Aims for energy efficiency with milder reaction conditions. |

| Feedstocks | Typically petroleum-based. | Explores the use of renewable, bio-based feedstocks. mdpi.com |

Development of Next-Generation Materials with Enhanced Performance Attributes

This compound is a key precursor to the tetrathiafulvalene (B1198394) (TTF) family of molecules, which are fundamental components of organic conductors and superconductors. tcichemicals.com Future research is directed at creating next-generation materials by strategically modifying the core structure of this precursor to fine-tune the electronic properties of the resulting materials.

Key research objectives include:

Enhanced Conductivity: Modifying the peripheral groups of the dithiolene core to control the intermolecular interactions (e.g., S···S contacts) in the solid state, which is crucial for achieving higher electrical conductivity.

Functional Integration: Incorporating other functional units into the molecular framework to create multifunctional materials. For example, integrating photoactive or magnetic moieties could lead to materials with switchable conductivity or novel optoelectronic properties. ed.ac.uk

Improved Stability: Developing materials with greater thermal and oxidative stability, which is essential for their practical application in electronic devices.

These advancements are critical for developing new conducting, magnetic, and optical materials for a wide range of applications. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Accelerated Materials Discovery and Design

In the context of this compound chemistry, AI and ML can be applied to:

Predictive Modeling: Develop algorithms that can predict the electronic properties (like conductivity and bandgap) of new materials based on their molecular structure. nih.gov This allows for the virtual screening of vast libraries of potential candidate molecules before committing to their synthesis.

Hypothesis Generation: Utilize large language models (LLMs) and data mining techniques to analyze existing scientific literature, identify hidden correlations, and generate novel hypotheses for designing new materials with desired properties. asu.eduyoutube.com

Automated Synthesis: AI can be used to optimize reaction conditions and even control robotic platforms for the automated synthesis and testing of new materials, creating a closed-loop discovery process. nih.gov

By leveraging computational power, researchers can significantly accelerate the design-synthesis-test cycle, leading to the faster discovery of high-performance materials derived from this compound. dypvp.edu.in

Potential Applications in Quantum Technologies and Spintronics

The unique electronic structures of metal-dithiolene complexes, which can be synthesized from this compound derivatives, make them highly promising candidates for applications in next-generation computing and information storage technologies. ed.ac.uk

Spintronics: This emerging field utilizes the spin of an electron, in addition to its charge, to carry information. Metal-dithiolene complexes have been theoretically shown to exhibit spin-filtering properties, meaning they can selectively allow electrons of a particular spin to pass through. rsc.org This makes them potential components for spin-based transistors and memory devices.

Quantum Computing: The spin states of radical ligands in certain dithiolene complexes can be manipulated and could potentially serve as quantum bits, or qubits, the fundamental units of quantum information. gla.ac.uk Research is exploring the spin dynamics of these molecules to assess their suitability for quantum computation, with some radical ligand spin centers showing exceptionally long phase memory times, a key requirement for a viable qubit. gla.ac.uk

Furthermore, the ability to control the spin distribution in some copper-dithiolene complexes using light opens up possibilities for optically controlled spintronic and quantum devices. mdpi.commdpi.com

Table 2: Potential Quantum and Spintronic Applications

| Technology | Application of Dithiolene-Derived Materials | Key Property |

|---|---|---|

| Spintronics | Spin-filtering materials for spin-based devices. rsc.org | High spin polarization. rsc.org |

| Quantum Computing | Molecular electron spin qubits. gla.ac.uk | Long phase memory and spin-lattice relaxation times. gla.ac.uk |

| Opto-Spintronics | Light-switchable magnetic and electronic states. mdpi.com | Reversible control of spin distribution via optical excitation. mdpi.commdpi.com |

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Physics

The full potential of this compound and its derivatives can only be realized through a deeply interdisciplinary approach that bridges the gap between fundamental science and applied technology. The journey from designing a single molecule to creating a functional electronic device requires a synergistic collaboration between different fields.

Organic Chemists are essential for designing and executing the synthesis of novel molecular building blocks.

Materials Scientists focus on processing these molecules into crystalline solids, thin films, or other ordered assemblies and characterizing their bulk properties.

Physicists (both experimental and theoretical) are crucial for probing the fundamental electronic and magnetic properties of these materials and developing theoretical models to understand their behavior.

This collaborative effort is vital for tackling the complex challenges in developing next-generation organic electronic materials, from single-component molecular metals to materials for quantum information science. ed.ac.uk The intricate interplay between molecular structure, solid-state packing, and emergent electronic phenomena necessitates a research ecosystem where experts from diverse scientific backgrounds work in concert.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 4,5-Bis(methylthio)-1,3-dithiol-2-one?

The compound is synthesized via cross-coupling reactions. For instance, it is obtained by reacting 4,5-bis(2-cyanoethylthio)-1,3-dithiole-2-one with 4,5-bis(methylthio)-1,3-dithiole-2-thione in triethyl phosphite, followed by treatment with CsOH in methanol and subsequent alkylation . Alternative methods involve nucleophilic substitution using zincate complexes and mercuric acetate in chloroform . These methods emphasize the use of alkaline conditions (e.g., CsOH) to optimize yield and purity.

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the primary method for structural elucidation. The SHELX software suite (e.g., SHELXL, SHELXS) is widely used for small-molecule refinement, enabling precise determination of bond lengths, angles, and crystallographic parameters . Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed for purity assessment and functional group verification .

Q. What are the key safety protocols for handling this compound in laboratory settings?

Researchers must wear protective gear (gloves, masks, goggles) and work in a fume hood due to its potential toxicity. Waste disposal requires adherence to biohazard protocols, including segregation and professional disposal services. Storage at -20°C ensures long-term stability, while short-term storage at -4°C is acceptable .

Advanced Research Questions

Q. How does this compound serve as a precursor for conductive materials?

The compound is a critical intermediate in synthesizing tetrathiafulvalene (TTF) derivatives, which exhibit high electrical conductivity. For example, TMEO-ST-TTP—a donor molecule derived from this compound—forms salts (e.g., PF₆⁻, AsF₆⁻) that retain metallic conductivity at cryogenic temperatures (down to 4.2 K). X-ray analysis reveals β-type donor arrays, with tight-binding band calculations suggesting quasi-one-dimensional Fermi surfaces .

Q. What experimental challenges arise in optimizing reaction yields for its synthesis?

Key challenges include controlling side reactions (e.g., over-alkylation) and managing moisture-sensitive intermediates. The use of anhydrous solvents (e.g., triethyl phosphite) and inert atmospheres is critical. Yield improvements are achieved via stoichiometric adjustments (e.g., 2 equivalents of CsOH) and purification techniques like column chromatography .

Q. How do structural modifications of this compound influence its reactivity in cross-coupling reactions?

Substitution of methylthio groups with electron-withdrawing moieties (e.g., cyanoethyl) alters electrophilicity, enabling tailored reactivity in TTF synthesis. For example, replacing methylthio with 2-cyanoethylthio groups enhances stability during mercury-mediated oxidation steps, as demonstrated in the synthesis of 4,5-bis(2-cyanoethylthio)-1,3-dithiol-2-one .

Methodological Considerations

Q. What analytical techniques are recommended for detecting impurities in synthesized batches?

- HPLC-MS : Identifies trace organic impurities.

- Elemental Analysis : Validates C, H, N, and S content against theoretical values .

- Differential Scanning Calorimetry (DSC) : Detects polymorphic forms or decomposition events.

Q. How can computational modeling aid in predicting the compound’s properties?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For example, band structure simulations of TTF derivatives derived from this compound correlate with experimental conductivity data .

Contradictions and Validation

- Synthetic Routes : and describe divergent methods (cross-coupling vs. nucleophilic substitution). Researchers should validate route efficiency via comparative yield studies.

- Conductivity Claims : While highlights metallic behavior in salts, conflicting reports of semiconducting ClO₄⁻ salts suggest anion-dependent properties. Systematic studies on counterion effects are recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.